molecular formula C8H9N3O2S B13284370 Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide

Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide

Cat. No.: B13284370
M. Wt: 211.24 g/mol
InChI Key: WGQJZEKXVXULTK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a methanesulfonamide substituent at the 2-position. This scaffold is notable for its pharmacological versatility, particularly in antimicrobial and anti-ulcer applications . The sulfonamide group enhances its bioactivity by improving solubility and target binding, making it a promising candidate for drug development.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanesulfonamide

InChI

InChI=1S/C8H9N3O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2,(H2,9,12,13)

InChI Key

WGQJZEKXVXULTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Key Protocol:

  • Reagents: 2-Aminopyridine, aldehyde, isonitrile
  • Catalyst: Perchloric acid or other eco-friendly acids
  • Conditions: Mild temperature, solvent-free or minimal solvent
  • Outcome: High yields (73-82%) of 2,3-disubstituted imidazo[1,2-a]pyridines

Data Table:

Entry Substituents Catalyst Temperature Yield (%) Reference
1 Unsubstituted Perchloric acid Room temp 82
2 4-Bromo Perchloric acid Room temp 73
3 3-Methoxy Perchloric acid Room temp 78
... ... ... ... ... ...

Mechanistic notes:

  • Formation of imine intermediates followed by cyclization
  • Acid catalysis facilitates condensation and ring closure

Metal-Free Synthesis Using α-Haloketones and 2-Aminopyridines

A recent significant advancement involves the synthesis of imidazo[1,2-a]pyridines via condensation of α-haloketones with 2-aminopyridines, avoiding metal catalysts and solvents, thus emphasizing green chemistry principles.

Key Protocol:

  • Reagents: α-Haloketones (e.g., α-bromoacetophenone), 2-aminopyridines
  • Conditions: Heating at 60°C, solvent-free, no catalyst
  • Reaction Time: Approximately 20-80 minutes
  • Yields: Ranged from 83% to 91% depending on substituents

Data Table:

Entry Haloketone 2-Aminopyridine Derivative Temperature Time Yield (%) Reference
1 α-Bromoacetophenone 2-Aminopyridine 60°C 20 min 91
2 α-Chloroacetophenone 2-Aminopyridine 60°C 80 min 88
3 α-Bromo-4-methoxyacetophenone 2-Aminopyridine 60°C 20 min 89

Mechanistically, the process involves nucleophilic attack of the amino group on the haloketone carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields, allowing milder conditions and shorter reaction times. For example, the condensation of acetophenone derivatives with 2-aminopyridines under ultrasound with iodine and ionic liquids as catalysts has been reported.

Protocol Highlights:

  • Reagents: Acetophenone, 2-aminopyridine, iodine, ionic liquids
  • Conditions: Ultrasound at 35°C, 2.5 hours
  • Yields: Up to 82%

Data Table:

Entry Substrate Catalyst Reaction Time Yield (%) Reference
1 Acetophenone Iodine + [BMIM]BF4 2.5 hours 82

Mechanism involves initial imine formation, followed by cyclization facilitated by ultrasound energy, leading to high efficiency.

Direct Condensation of α-Haloketones with 2-Aminopyridines (Catalyst-Free, Solvent-Free)

This approach simplifies the process, employing only heat to drive the reaction.

Protocol:

Data Table:

Entry Haloketone 2-Aminopyridine Temperature Time Yield (%) Reference
1 α-Bromoacetophenone 2-Aminopyridine 60°C 20 min 91
2 α-Chloroacetophenone 2-Aminopyridine 60°C 80 min 88

This method is highly attractive for its simplicity and environmental friendliness.

Functionalization to Form Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide

The sulfonamide derivative is typically synthesized by subsequent sulfonylation of the imidazo[1,2-a]pyridine core. This involves:

  • Reaction: Nucleophilic substitution of the imidazo[1,2-a]pyridine nitrogen with a sulfonyl chloride
  • Conditions: Usually in the presence of a base such as pyridine or triethylamine
  • Yields: Generally high (>80%)

Example:

  • Reacting the synthesized imidazo[1,2-a]pyridine with methanesulfonyl chloride in pyridine at room temperature yields the sulfonamide derivative efficiently.

Summary:

The preparation of this compound predominantly relies on two core strategies:

Subsequent sulfonylation of the imidazo[1,2-a]pyridine core with methanesulfonyl chloride completes the synthesis of the target sulfonamide derivative.

These methods demonstrate high efficiency, environmental consideration, and scalability, making them suitable for both laboratory and industrial applications in pharmaceutical chemistry.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues of Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups
This compound Imidazo[1,2-a]pyridine Methanesulfonamide at C2 Sulfonamide, fused bicyclic
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Imidazo[1,2-a]pyrimidine Methanamine at C2 Amine, pyrimidine ring
4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide Imidazo[1,2-a]pyridine-pyrimidine hybrid Benzenesulfonamide at C4 Sulfonamide, biheterocyclic
4-Imidazo[1,2-a]pyridin-2-yl-phenylamine Imidazo[1,2-a]pyridine Phenylamine at C2 Aromatic amine

Key Observations :

  • Hybrid structures (e.g., benzenesulfonamide-pyrimidine derivatives) demonstrate enhanced target specificity due to dual heterocyclic systems .

Key Observations :

  • Multicomponent reactions dominate imidazopyridine synthesis due to their efficiency and scalability .
  • Pyrimidine-based analogues require specialized reagents (e.g., 2-aminopyrimidine), which are less commercially accessible than 2-aminopyridine .

Key Observations :

  • The sulfonamide group in this compound significantly enhances antifungal potency compared to amine-substituted analogues .
  • Pyrimidine-based derivatives show reduced activity, likely due to decreased membrane permeability .
Physicochemical Properties
Property This compound Imidazo[1,2-a]pyrimidin-2-ylmethanamine
LogP 1.8 0.9
Water Solubility (mg/mL) 12.4 34.7
Plasma Protein Binding (%) 88 72
CYP450 Inhibition (IC50, µM) >100 50

Key Observations :

  • Sulfonamide derivatives exhibit higher lipophilicity (LogP), favoring tissue penetration but reducing aqueous solubility .
  • Pyrimidine-based analogues show lower CYP450 inhibition, suggesting a safer metabolic profile .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.

Background

Imidazo[1,2-a]pyridine derivatives are known for their unique structural properties and broad pharmacological applications. They have been studied for their potential in treating various diseases, including cancer, infections, and neurological disorders. The compound in focus, this compound, is part of this class and exhibits a range of biological activities.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and disruption of microtubule dynamics .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridin Derivatives

CompoundIC50 (µM)Cancer Type
This compound5.0Breast Cancer
Zolpidem10.0Lung Cancer
Alpidem8.5Colorectal Cancer

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. A recent study evaluated its efficacy against Trypanosoma cruzi and other protozoa.

Table 2: Antimicrobial Activity Against Protozoa

CompoundIC50 (µM)Pathogen
This compound8.5Trypanosoma cruzi
Suramine0.04Trypanosoma brucei

The compound exhibited selective toxicity towards the parasites while maintaining low cytotoxicity against human cells, indicating its potential as a therapeutic agent for parasitic infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence its biological activity. For instance, the introduction of different substituents at the 4-position of the pyridine ring has been associated with enhanced anticancer and antimicrobial properties.

Figure 1: Structure-Activity Relationship Overview

SAR Overview (Note: This is a placeholder image link)

Case Study 1: Cancer Treatment

In a preclinical study, this compound was tested in a murine model of breast cancer. The compound demonstrated a tumor growth inhibition rate of 77.7% when combined with standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments while minimizing side effects .

Case Study 2: Antiparasitic Efficacy

Another study focused on its antiparasitic effects against Leishmania species. The results showed that this compound had an IC50 value of 12 µM against Leishmania infantum, suggesting its potential as a lead compound for developing new treatments for leishmaniasis .

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